4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid
Overview
Description
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of benzoic acid, featuring a 2-oxoimidazolidin-1-yl group at the 3-position and a methyl group at the 4-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and 2-oxoimidazolidine derivatives.
Substitution Reaction: The benzoic acid undergoes a substitution reaction with 2-oxoimidazolidine under specific conditions, such as the presence of a base catalyst and elevated temperatures.
Methylation: The resulting intermediate is then methylated at the 4-position of the benzene ring using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the 2-oxoimidazolidin-1-yl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and other substituted benzoic acids.
Scientific Research Applications
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is compared with other similar compounds, such as:
4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid: This compound differs in the position of the methyl group on the benzene ring.
4-methylbenzoic acid: This compound lacks the 2-oxoimidazolidin-1-yl group.
The uniqueness of this compound lies in its combination of the benzoic acid core with the 2-oxoimidazolidin-1-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-8(10(14)15)6-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIUPHBWZXOBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651043 | |
Record name | 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-14-4 | |
Record name | 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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